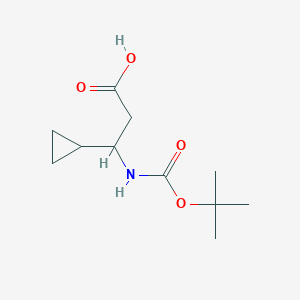

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEUFFPHZNVSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624578 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683218-80-6 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid properties

An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid for Advanced Drug Development

Introduction: A Unique Building Block for Modern Medicinal Chemistry

This compound, also known as Boc-3-cyclopropyl-β-alanine, is a synthetic, non-proteinogenic β-amino acid. Its structure is distinguished by two key features that make it highly valuable for researchers in drug discovery and peptide science: a cyclopropyl group attached at the β-position and a tert-butoxycarbonyl (Boc) protecting group on the amine.

The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This small, rigid ring can improve metabolic stability, increase potency by fixing conformation, and modulate physicochemical properties such as solubility and lipophilicity.[1] The β-amino acid scaffold itself is of significant interest as it is a fundamental component for building β-peptides, which can form stable secondary structures like helices and sheets, and are often resistant to enzymatic degradation.[2] Finally, the Boc group provides a reliable and readily cleavable protecting group, essential for controlled, stepwise peptide synthesis and other complex organic transformations.[3][4]

This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of this versatile building block, offering field-proven insights for its effective use in research and development.

Part 1: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for planning synthetic reactions, developing analytical methods, and understanding the compound's general behavior.

| Property | Value | Source(s) |

| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | [1] |

| Synonyms | Boc-3-cyclopropyl-beta-alanine | - |

| CAS Number | 683218-80-6 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Boiling Point | 381.6 ± 25.0 °C (Predicted) | [1] |

| Density | 1.073 ± 0.06 g/cm³ (Predicted) | [5] |

| Purity | Commercially available at ≥95% or ≥97% | [1][6] |

Part 2: Synthesis and Purification Workflow

The synthesis of β-amino acids can be approached through various methodologies.[2][7] A common and effective strategy for a compound like Boc-3-cyclopropyl-β-alanine involves a multi-step sequence starting from cyclopropanecarboxaldehyde. The following protocol is a representative, robust method grounded in established organic chemistry principles.

Rationale for Synthetic Strategy

The chosen pathway builds the carbon backbone through a Horner-Wadsworth-Emmons reaction, which reliably forms the α,β-unsaturated ester. This is followed by a diastereoselective conjugate addition of an amine, a standard method for introducing the β-amino functionality. The final step is the well-established protection of the resulting amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O), a reagent known for its high yield and clean reaction profile.[4]

Detailed Step-by-Step Synthesis Protocol

-

Step 1: Synthesis of Ethyl 3-cyclopropylacrylate.

-

To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise under an inert atmosphere (N₂ or Ar).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the ylide.

-

Add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl 3-cyclopropylacrylate.

-

-

Step 2: Conjugate Addition of Benzylamine.

-

Dissolve the purified ethyl 3-cyclopropylacrylate in methanol.

-

Add benzylamine to the solution and stir the mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude ethyl 3-(benzylamino)-3-cyclopropylpropanoate.

-

-

Step 3: Boc Protection and Saponification.

-

Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 4-8 hours.

-

After protection is complete, add a solution of lithium hydroxide (LiOH) in a water/THF/methanol mixture to saponify the ester.

-

Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

-

Acidify the reaction mixture to pH ~3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

-

Step 4: Deprotection of Benzyl Group and Final Purification.

-

Dissolve the product from Step 3 in methanol.

-

Add palladium on carbon (10% Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

The resulting crude product, this compound, can be purified by recrystallization or flash chromatography to achieve high purity.

-

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the target compound.

Part 3: Analytical Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a complete structural profile. While specific spectra for this exact compound are proprietary or not publicly available, the expected data can be reliably predicted based on its structure and general spectroscopic principles.[8][9]

| Technique | Expected Observations |

| ¹H NMR | ~10.0-12.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[8][10]~5.0-5.5 ppm (broad d, 1H): Amide proton (-NH-).~3.5-4.0 ppm (m, 1H): Proton on the β-carbon (-CH(NH)-).~2.4-2.7 ppm (m, 2H): Protons on the α-carbon (-CH₂-COOH).~1.45 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).~0.2-1.0 ppm (m, 5H): Protons of the cyclopropyl ring. |

| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).[9]~155-157 ppm: Urethane carbonyl carbon (-NHCOO-).~79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).~45-55 ppm: β-carbon.~35-40 ppm: α-carbon.~28.5 ppm: Methyl carbons of the tert-butyl group.~5-15 ppm: Carbons of the cyclopropyl ring. |

| IR (Infrared Spectroscopy) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.[8]~3300-3400 cm⁻¹ (medium): N-H stretch of the amide.~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.[8]~1680-1700 cm⁻¹ (strong): C=O stretch of the Boc-urethane group. |

| MS (Mass Spectrometry) | [M+Na]⁺: Expected at m/z 252.12.[M-H]⁻: Expected at m/z 228.13.A characteristic fragment corresponds to the loss of the tert-butyl group (57 amu) or isobutylene. |

Part 4: Applications in Drug Discovery and Peptide Science

The unique structural combination of this compound makes it a powerful tool for addressing common challenges in drug development.

Enhancing Pharmacokinetic and Pharmacodynamic Properties

The cyclopropyl group is often considered a "bioisostere" for a phenyl ring or other larger groups but with a smaller size and different electronic properties. Its primary benefits include:

-

Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]

-

Conformational Rigidity: The rigid nature of the ring can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[1]

-

Improved Permeability: The introduction of the cyclopropyl moiety can modulate lipophilicity to enhance membrane permeability and oral bioavailability.

Use in Peptidomimetics and β-Peptides

β-amino acids are not substrates for the proteases that typically degrade peptides made from α-amino acids. Incorporating Boc-3-cyclopropyl-β-alanine into a peptide sequence can therefore create peptidomimetics with significantly enhanced stability in biological systems. These β-peptides can adopt unique and stable secondary structures, making them valuable for mimicking or disrupting protein-protein interactions.[2]

Role as a Chiral Building Block

Enantiomerically pure forms of this compound are critical starting materials for asymmetric synthesis.[11][12] The defined stereocenter at the β-carbon allows for the construction of complex chiral molecules with precise three-dimensional architectures, which is essential for achieving specificity in drug-target interactions.

Conceptual Framework for Application

Caption: Logical flow from structural features to development outcomes.

Part 5: Safety, Handling, and Storage

While not classified as a hazardous substance, proper laboratory protocols should always be followed when handling this compound and related compounds.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C to ensure long-term stability.[1][13]

-

Incompatibilities: Avoid strong oxidizing agents.[14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to several persistent challenges in modern drug discovery. Its unique combination of a conformationally rigid cyclopropyl group, a stable β-amino acid backbone, and a versatile Boc protecting group provides medicinal chemists and peptide scientists with a powerful tool to create novel therapeutics with enhanced stability, potency, and favorable pharmacokinetic profiles. A thorough understanding of its properties and synthesis is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

-

Kaur, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]

-

ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry. [Link]

-

Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

-

CMIChem. Product Page: this compound. [Link]

-

AAPPTec. (2015). Safety Data Sheet: Boc-L-β-homoalanine. [Link]

-

PubChem. Compound Summary: (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. [Link]

-

PubChem. Compound Summary: 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]

-

Organic Syntheses. Procedure: tert-BUTOXYCARBONYL-L-PROLINE. [Link]

-

PubChem. Compound Summary: (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

-

Organic Syntheses. Procedure: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. Compound Summary: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]

-

Gouveia, M. J., & Castanho, M. A. R. B. (2017). Amino Acids in the Development of Prodrugs. Molecules. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. [Link]

-

Blumberg Institute. (2024). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

-

Satoh, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]

Sources

- 1. cas 683218-80-6|| where to buy this compound [english.chemenu.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Buy (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-((Tert-butoxycarbonyl)(propyl)amino)propanoic acid CAS#: 1049159-46-7 [m.chemicalbook.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Boc-cyclopropyl-beta-alanine

Introduction: The Significance of Boc-cyclopropyl-beta-alanine in Modern Drug Discovery

In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of therapeutic candidates. Boc-cyclopropyl-beta-alanine, a derivative of the beta-amino acid, has emerged as a valuable building block for medicinal chemists. Its unique structural features—the sterically demanding tert-butyloxycarbonyl (Boc) protecting group and the conformationally constrained cyclopropyl moiety—impart desirable characteristics to peptides and small molecules. The cyclopropyl group can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation and can also influence the conformational preferences of the molecule, which is critical for receptor binding and biological activity.[1][2]

This guide provides an in-depth exploration of the core physicochemical characteristics of Boc-cyclopropyl-beta-alanine. As a Senior Application Scientist, the following sections are designed to not only present established data but also to provide the causal reasoning behind experimental choices and to equip researchers with self-validating protocols for determining these critical parameters. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development, ultimately accelerating the drug discovery process.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. Boc-cyclopropyl-beta-alanine is commercially available, typically as the dicyclohexylammonium (DCHA) salt of its L- and D-enantiomers to improve stability and handling. However, the properties of the free acid are most relevant for its application in synthesis and for understanding its intrinsic behavior.

| Property | Data (L-enantiomer DCHA salt) | Data (D-enantiomer DCHA salt) | Data (Free Acid - Predicted/Inferred) |

| Molecular Formula | C₁₁H₁₉NO₄·C₁₂H₂₃N | C₁₁H₁₉NO₄·C₁₂H₂₃N | C₁₁H₁₉NO₄ |

| Molecular Weight | 410.53 g/mol [1] | 410.53 g/mol [2] | 229.27 g/mol |

| Appearance | White powder[1] | White powder[2] | Likely a white solid |

| Storage Conditions | 0 - 8 °C[1][2] | 0 - 8 °C[2] | 2-8°C, desiccated |

Note: The data for the free acid is inferred from the DCHA salt and general knowledge of Boc-protected amino acids.

Purity and Chromatographic Behavior

The purity of Boc-cyclopropyl-beta-alanine is critical for its successful application in peptide synthesis, as impurities can lead to the formation of undesired side products. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like Boc-protected amino acids.

Expert Insights on Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing Boc-protected amino acids due to their moderate polarity. A C18 column is typically effective, and a mobile phase gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) is used to ensure good peak shape and resolution. The Boc group provides a chromophore that allows for UV detection, typically at 210-220 nm.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a robust method for determining the purity of Boc-cyclopropyl-beta-alanine.

Instrumentation:

-

HPLC system with a gradient pump, UV detector, and autosampler.

Materials:

-

Boc-cyclopropyl-beta-alanine sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Boc-cyclopropyl-beta-alanine sample in a suitable solvent (e.g., a 1:1 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

-

References

Technical Guide: Structural Elucidation of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid

Preamble: The Imperative of Structural Integrity in Novel Amino Acids

In the landscape of modern drug discovery and peptide science, non-canonical amino acids (ncAAs) are indispensable tools for innovation.[1][2][3][] They offer novel side-chain functionalities and conformational constraints, enabling the design of peptidomimetics and small molecules with enhanced stability, potency, and pharmacokinetic profiles.[3][5] The subject of this guide, 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, is a prime example. It incorporates two key structural motifs: the cyclopropyl ring, which imparts conformational rigidity and can improve metabolic stability, and the tert-Butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis.[6][7][8]

The absolute confirmation of its molecular structure is not a mere formality but a critical prerequisite for its use in any research or development pipeline. An erroneous or impure starting material invalidates all subsequent biological and chemical data. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this molecule, grounded in established analytical principles and field-proven methodologies.

Molecular Profile:

-

Systematic Name: this compound

Section 1: The Integrated Analytical Workflow

The confirmation of a chemical structure is a process of convergent evidence. No single technique is sufficient; rather, we employ an orthogonal suite of analyses where each method corroborates the others to build an unassailable structural proof. The logical flow for elucidating the structure of our target molecule is outlined below. This workflow ensures that both purity and identity are established with the highest degree of confidence.

Section 2: Purity Determination via High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Before committing to extensive spectroscopic analysis, it is paramount to establish the purity of the sample. HPLC is the gold standard for this purpose, separating the target compound from unreacted starting materials, byproducts, or other impurities.[] For this compound, which lacks a strong UV chromophore, detection at low wavelengths (200-220 nm) is necessary to observe the amide and carboxyl functionalities.[12]

Experimental Protocol: Reversed-Phase HPLC

-

System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is used.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Causality: TFA acts as an ion-pairing agent, sharpening peak shape for the carboxylic acid and protonating the amine, ensuring consistent retention.

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Solvent A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Gradient Elution:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

Expected Results: A successful synthesis and purification will yield a chromatogram dominated by a single, sharp peak. The retention time is characteristic of the compound under these specific conditions and serves as a quality control parameter for future batches. Purity should exceed 95% for the sample to be considered suitable for further structural analysis.

Section 3: Unambiguous Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete and unambiguous assembly of the molecular puzzle.

Experimental Protocol: ¹H & ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the HPLC-purified sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (MeOD), in a 5 mm NMR tube.[7]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the field frequency on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Data Processing: Process both spectra using standard software (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).[7]

Data Interpretation and Expected Results

The combination of ¹H and ¹³C NMR spectra should account for every atom in the proposed structure of C₁₁H₁₉NO₄.

Table 1: Predicted ¹H NMR Signals for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Insight |

|---|---|---|---|---|

| Cyclopropyl (CH₂) | 0.3 – 0.7 | Multiplet | 4H | Confirms the highly shielded, strained cyclopropyl ring. |

| Cyclopropyl (CH) | 0.8 – 1.2 | Multiplet | 1H | Unique methine proton of the cyclopropyl group. |

| Boc (C(CH₃)₃) | ~1.45 | Singlet | 9H | Unmistakable signature of the Boc protecting group.[7][13] |

| Propanoic (CH₂) | ~2.6 – 2.8 | Doublet of doublets | 2H | Protons adjacent to both a chiral center and a carbonyl group. |

| Propanoic (CH-N) | ~3.8 – 4.2 | Multiplet | 1H | Chiral center proton, adjacent to both cyclopropyl and propanoic CH₂. |

| Amide (NH) | ~5.0 – 5.5 | Broad Singlet | 1H | Exchangeable proton of the carbamate linkage. |

| Carboxylic Acid (OH) | >10 | Very Broad Singlet | 1H | Highly deshielded, acidic proton; will disappear upon D₂O shake.[14][15] |

Table 2: Predicted ¹³C NMR Signals for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Key Structural Insight |

|---|---|---|

| Cyclopropyl (CH₂) | 5 – 10 | Highly shielded sp³ carbons of the three-membered ring. |

| Cyclopropyl (CH) | 12 – 18 | Methine carbon of the cyclopropyl group. |

| Boc (CH₃) | ~28.5 | Nine equivalent methyl carbons of the tert-butyl group.[16] |

| Propanoic (CH₂) | ~40 | Carbon adjacent to the carboxylic acid. |

| Propanoic (CH-N) | ~55 | Carbon of the chiral center, bonded to nitrogen. |

| Boc (Quaternary C) | ~80.0 | Quaternary carbon of the tert-butyl group.[16] |

| Boc (C=O) | ~155.5 | Carbonyl carbon of the carbamate functional group.[16] |

| Carboxylic Acid (C=O) | ~175.0 | Carbonyl carbon of the carboxylic acid, typically downfield.[14][15][17] |

Self-Validation: The presence of all predicted signals, with correct integrations (¹H) and chemical shifts (¹H & ¹³C), provides powerful, self-validating evidence for the proposed structure. Further confirmation of connectivity can be achieved with 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Section 4: Molecular Weight and Fragmentation via Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula.[] Furthermore, the fragmentation pattern observed during tandem MS (MS/MS) acts as a molecular fingerprint, revealing key substructures like the Boc group and confirming their presence.[18] Electrospray ionization (ESI) is the preferred method for this type of polar molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquisition: Acquire spectra in both positive and negative ion modes.

-

Positive Mode Rationale: Protonation is expected at the nitrogen or carbonyl oxygen, yielding [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Negative Mode Rationale: Deprotonation of the carboxylic acid is highly favorable, yielding [M-H]⁻.

-

-

Fragmentation (MS/MS): Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Data Interpretation and Expected Results

Table 3: Predicted Mass Spectrometry Data

| Ion | Mode | Calculated m/z | Observed m/z (Expected) | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | Positive | 230.1387 | ~230.14 | Protonated parent molecule. |

| [M+Na]⁺ | Positive | 252.1206 | ~252.12 | Sodium adduct of the parent molecule. |

| [M-H]⁻ | Negative | 228.1241 | ~228.12 | Deprotonated parent molecule. |

| [M-C₄H₈+H]⁺ | Positive | 174.0863 | ~174.09 | Loss of isobutylene (56 Da) from the Boc group.[18] |

| [M-Boc+H]⁺ | Positive | 130.0862 | ~130.09 | Loss of the entire Boc group (100 Da).[19] |

| [C₄H₉]⁺ | Positive | 57.0704 | ~57.07 | Characteristic tert-butyl cation fragment.[19][20] |

Trustworthiness: The observation of the accurate mass for the parent ion (within 5 ppm error on a high-resolution instrument) confirms the elemental formula C₁₁H₁₉NO₄. The characteristic losses of 56 and 100 Da, along with the m/z 57 fragment, are definitive proof of the Boc group's presence.[19][20]

Section 5: Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule.[21] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. For our target molecule, FTIR will confirm the presence of the carboxylic acid, the carbamate (Boc group), and the N-H bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Clamp the sample to ensure good contact and acquire the spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.

Data Interpretation and Expected Results

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[14][15][22] |

| ~3350 (moderate, sharp) | N-H stretch | Carbamate | Confirms the presence of the amide-like N-H bond. |

| ~2980, 2870 | C-H stretch | Aliphatic (Boc, Propanoic, Cyclopropyl) | Saturated C-H bonds. |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Characteristic carbonyl absorption for a hydrogen-bonded acid dimer.[15][22] |

| ~1690 (strong, sharp) | C=O stretch | Carbamate (Boc) | The "Amide I" band for the Boc group's carbonyl.[21][23] |

Authoritative Grounding: The simultaneous observation of the extremely broad O-H stretch and the two distinct, strong C=O stretches around 1710 and 1690 cm⁻¹ provides compelling, cross-validating evidence for the presence of both the carboxylic acid and the Boc-protected amine in the same molecule.

Conclusion: A Synthesis of Orthogonal Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HPLC establishes purity, a non-negotiable starting point. Mass spectrometry confirms the exact molecular formula and validates the presence of key substructures through fragmentation. FTIR provides rapid confirmation of all critical functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, atom-by-atom map of the molecule, revealing the precise connectivity and chemical environment of the entire structure. Only when the data from each of these experiments converge to tell the same, consistent story can the structure be considered fully and reliably elucidated, paving the way for its confident application in research and drug development.

References

- 1. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids - Enamine [enamine.net]

- 6. cas 683218-80-6|| where to buy this compound [english.chemenu.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic … [cymitquimica.com]

- 10. This compound , 97% , 683218-80-6 - CookeChem [cookechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scienceopen.com [scienceopen.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid (CAS 683218-80-6): A Key Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, CAS number 683218-80-6. This document is intended for researchers, scientists, and drug development professionals who are interested in the use of novel building blocks to advance their therapeutic programs. We will delve into the strategic importance of this molecule, its physicochemical properties, a representative synthetic route, and its role as a valuable intermediate in medicinal chemistry.

Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Design

In the landscape of modern drug discovery, the use of non-natural amino acids has become a cornerstone for the development of novel therapeutics with improved pharmacological profiles. These custom-designed building blocks offer a significant advantage over their natural counterparts by providing medicinal chemists with the tools to fine-tune the steric and electronic properties of drug candidates. One such class of valuable intermediates is β-amino acids containing unique carbocyclic moieties.

The subject of this guide, this compound, is a prime example of a strategically designed synthetic amino acid. It incorporates two key features that are highly sought after in medicinal chemistry: a β-amino acid backbone and a cyclopropyl group. The β-amino acid structure provides access to novel peptide and small molecule architectures, often leading to increased metabolic stability and unique conformational preferences.

The cyclopropyl ring, in particular, is a "privileged" structural motif in drug design. Its incorporation into a molecule can impart a range of beneficial properties, including:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1][2]

-

Increased Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[3][4]

-

Improved Pharmacokinetic Properties: The introduction of a cyclopropyl moiety can favorably modulate properties such as membrane permeability and plasma clearance.[1][2]

-

Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can enhance selectivity for the desired biological target.[1][2]

This guide will explore the chemical details of this compound and provide insights into its application as a versatile building block in the synthesis of complex therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its chemical structure features a propanoic acid backbone with a cyclopropyl group and a tert-butoxycarbonyl (Boc)-protected amine at the β-position. The Boc protecting group is a common feature in peptide synthesis and organic chemistry, as it is stable under a wide range of conditions but can be readily removed under acidic conditions.

| Property | Value |

| CAS Number | 683218-80-6 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| IUPAC Name | 3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Synonyms | 3-(Boc-amino)-3-cyclopropylpropanoic acid, Boc-DL-3-amino-3-cyclopropyl-propionic acid |

| Melting Point | 107-108 °C |

| Boiling Point | 381.6 ± 25.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 |

| InChIKey | VGEUFFPHZNVSKU-UHFFFAOYSA-N |

Synthesis and Manufacturing: A Representative Protocol

While specific, proprietary manufacturing processes for this compound may vary, a representative synthesis can be conceptualized based on established organic chemistry principles for the formation of β-amino acids. The following multi-step protocol illustrates a plausible and robust route for laboratory-scale preparation.

Representative Synthetic Workflow

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Cyclopropylideneacetic Acid

-

To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in pyridine (5 vol), add malonic acid (1.1 eq) and piperidine (0.1 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the starting aldehyde.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford cyclopropylideneacetic acid.

Step 2: Formation of the Boc-protected Vinyl Amine Intermediate

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclopropylideneacetic acid (1.0 eq) in anhydrous toluene (10 vol).

-

Add triethylamine (1.2 eq) and tert-butanol (2.0 eq) to the solution.

-

To this stirred solution, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected vinyl amine intermediate.

Step 3: Michael Addition to Introduce the Propanoic Acid Backbone

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

-

In a separate flask, dissolve the Boc-protected vinyl amine intermediate (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add the LDA solution to the vinyl amine solution and stir for 30 minutes at -78 °C.

-

Add tert-butyl bromoacetate (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the diester intermediate.

Step 4: Hydrolysis to the Final Product

-

Dissolve the diester intermediate (1.0 eq) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to remove the THF.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Role in Drug Discovery and Medicinal Chemistry

The strategic incorporation of this compound into drug candidates can be a powerful approach to address common challenges in drug development, such as poor metabolic stability and lack of target selectivity.

Application as a Peptidomimetic Building Block

The β-amino acid structure of this compound makes it an excellent candidate for the synthesis of peptidomimetics. When incorporated into a peptide sequence, it can induce unique secondary structures and provide resistance to enzymatic degradation by peptidases. The cyclopropyl group further enhances this effect by providing a rigid conformational constraint.

A Key Intermediate in the Synthesis of Hepatitis C Virus (HCV) Inhibitors

While direct clinical data for this compound is not publicly available, its structural motifs are found in potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. This viral enzyme is essential for the replication of HCV, making it a prime target for antiviral drug development. The cyclopropyl group in these inhibitors often serves to enhance binding to the protease active site and improve the overall pharmacokinetic profile of the drug. The use of cyclopropyl-containing building blocks has been instrumental in the development of effective treatments for HCV.[5][6][7]

Caption: Simplified schematic of the role of HCV NS3/4A protease and its inhibition.

Conclusion

This compound (CAS 683218-80-6) is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a β-amino acid scaffold and a cyclopropyl moiety provides researchers with a powerful tool to design and synthesize novel therapeutics with enhanced potency, metabolic stability, and target selectivity. While it may not be an active pharmaceutical ingredient in its own right, its role as a key intermediate in the synthesis of complex drug molecules, such as those targeting the Hepatitis C virus, underscores its importance in the drug discovery and development pipeline. The representative synthetic protocol provided in this guide offers a practical starting point for researchers looking to incorporate this valuable building block into their synthetic strategies.

References

-

Tiwari, R. K., Buse, T. B., & Trivedi, A. R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

Synthesis of Boc-protected bicycloproline. (n.d.). PMC. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Gagnon, A., & Charette, A. B. (2013). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]

-

A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles. (2008). PubMed. Retrieved from [Link]

-

(3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of Boc-Protected Amino acids. (n.d.). ResearchGate. Retrieved from [Link]

- Hepatitis C Virus Inhibitors. (n.d.). Google Patents.

-

A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. (2023). PubMed Central. Retrieved from [Link]

- Preparation method of (R) -epinephrine. (n.d.). Google Patents.

- Methods for the syntheses of alfentanil, sufentanil and remifentanil. (n.d.). Google Patents.

-

Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. (n.d.). PMC. Retrieved from [Link]

- A kind of preparation method of medicine intermediate sartanbiphenyl. (n.d.). Google Patents.

- Method for synthesizing anastrozole. (n.d.). Google Patents.

- Methods of making incretin analogs. (n.d.). Google Patents.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. nbinno.com [nbinno.com]

- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Moiety: A Cornerstone in Modern Amino Acid Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Ring in Amino Acid Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is perpetual. Among these, non-proteinogenic amino acids bearing a cyclopropyl group have emerged as a particularly powerful tool in the design of next-generation therapeutics.[1][2] The unique structural and electronic properties of the three-membered ring bestow a remarkable combination of rigidity, metabolic stability, and conformational control upon the parent amino acid.[1][3] This guide provides a comprehensive technical overview of the discovery, synthesis, and application of these valuable building blocks, offering field-proven insights for researchers and drug development professionals.

The strategic incorporation of a cyclopropyl group can address multiple challenges encountered during drug discovery. It can enhance potency, reduce off-target effects, increase metabolic stability and brain permeability, and decrease plasma clearance.[3] Furthermore, the conformational restriction imposed by the cyclopropyl ring can prevent proteolytic hydrolysis of peptides and peptidomimetics, a critical factor in improving their in vivo efficacy.[3] This is achieved by locking the molecule into a bioactive conformation, which can lead to enhanced binding affinity with the target protein.[4]

Synthetic Strategies for Novel Cyclopropyl-Containing Amino Acids

The synthesis of enantiomerically pure cyclopropyl amino acids is a significant challenge, requiring precise control over stereochemistry.[5] Several powerful strategies have been developed to address this, each with its own set of advantages and considerations.

Catalytic Asymmetric Cyclopropanation of Alkenes

A highly effective method for the synthesis of cyclopropyl amino acids involves the catalytic asymmetric cyclopropanation of alkenes.[6] This approach often utilizes transition metal catalysts, such as those based on copper, rhodium, or cobalt, in conjunction with chiral ligands to induce stereoselectivity.[6][7][8]

A common strategy employs the reaction of a carbene or carbenoid precursor with an alkene. For instance, the copper(I)-catalyzed reaction of an iodonium ylide derived from methyl nitroacetate with various alkenes has been shown to produce 1-nitrocyclopropyl esters with high diastereoselectivity and enantioselectivity (up to 97.5% ee).[7] These nitrocyclopropyl esters are versatile intermediates that can be readily converted to the corresponding amino acids.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation

This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation reaction.

-

Materials: Alkene, iodosobenzene, methyl nitroacetate, copper(I) chloride, silver hexafluoroantimonate, chiral ligand (e.g., a bisoxazoline derivative), anhydrous benzene, molecular sieves, sodium carbonate.

-

Procedure:

-

To a solution of the alkene (5 equivalents) in anhydrous benzene are added iodosobenzene (1.1 equivalents), methyl nitroacetate (1 equivalent), molecular sieves, and sodium carbonate (2.3 equivalents).

-

In a separate flask, the copper(I) chloride (2 mol%) and silver hexafluoroantimonate (2.4 mol%) are stirred in the dark for 1-2 hours.

-

The chiral ligand (2.4 mol%) is added to the copper salt mixture and stirred for an additional hour.

-

The catalyst solution is then added to the alkene mixture.

-

The reaction is stirred at room temperature for 3 hours.

-

The reaction mixture is then filtered and concentrated under reduced pressure.

-

The resulting nitrocyclopropane carboxylate is purified by column chromatography.

-

The nitro group is subsequently reduced to the amine using a reducing agent such as zinc in the presence of hydrochloric acid to yield the desired cyclopropyl amino ester.[7]

-

-

Self-Validation: The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC). The diastereomeric ratio and overall structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[8][9][10]

Intramolecular Ring Closure

Another powerful strategy for the asymmetric synthesis of cyclopropyl amino acids is through intramolecular ring closure reactions. This method often involves the generation of a carbanion that displaces a leaving group within the same molecule to form the cyclopropane ring. This approach can offer excellent control over the stereochemistry of the final product.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropyl amino acids.[11] Enzymes, such as aminotransferases or lyases, can catalyze the formation of these complex molecules with high enantiopurity under mild reaction conditions. For example, a NADH-driven biocatalytic system using an engineered E. coli strain has been developed for the asymmetric amination of cyclopropyl-glyoxylic acid to produce (S)-cyclopropylglycine.[12]

Experimental Protocol: Enzymatic Synthesis of (S)-Cyclopropylglycine [12]

-

Materials: Potassium cyclopropylglyoxylate, ammonium formate, NAD+, whole-cell catalyst (e.g., E. coli expressing a suitable aminotransferase), buffer solution (e.g., phosphate buffer, pH 8.0).

-

Procedure:

-

A reaction mixture is prepared containing potassium cyclopropylglyoxylate, ammonium formate (as the amine source), and a catalytic amount of NAD+ in a buffered solution.

-

The whole-cell biocatalyst is added to the mixture.

-

The reaction is incubated at an optimized temperature (e.g., 40°C) with gentle agitation.

-

The progress of the reaction is monitored by HPLC.

-

Upon completion, the cells are removed by centrifugation, and the supernatant is collected.

-

The product, (S)-cyclopropylglycine, is then purified from the reaction mixture.

-

-

Self-Validation: The enantiomeric purity of the product is determined by chiral HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.[12]

The Structural and Conformational Impact of the Cyclopropyl Group

The incorporation of a cyclopropyl ring into an amino acid has profound effects on its three-dimensional structure. The rigid nature of the cyclopropane ring severely restricts the conformational freedom of the amino acid side chain and backbone.[13] This "conformational locking" can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its biological target.

The cyclopropyl group can induce specific secondary structures in peptides, such as β-turns and helices. This is a direct consequence of the steric constraints imposed by the three-membered ring, which dictates the allowable dihedral angles of the peptide backbone.

Caption: Drug discovery workflow with cyclopropyl amino acids.

Conclusion

Cyclopropyl-containing amino acids represent a powerful and versatile class of building blocks for modern drug discovery. Their unique ability to impart conformational rigidity and enhance metabolic stability has led to their successful incorporation into a number of approved drugs. The continued development of novel and efficient synthetic methods, including asymmetric catalysis and biocatalysis, will undoubtedly expand the accessibility and application of these valuable scaffolds, paving the way for the next generation of innovative therapeutics.

References

-

Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303-6314. [Link]

-

Tiwari, R. K., Singh, S., & Singh, A. K. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Asian Journal of Organic Chemistry, 8(9), 1476-1501. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.

-

Representative examples of FDA-approved drugs bearing a cyclopropane motif. [Link]

-

Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. [Link]

-

Ma, J., & Joullié, M. M. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of organic chemistry, 86(17), 11847–11853. [Link]

-

Parr, B. T., & Tantillo, D. J. (2014). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. Angewandte Chemie International Edition, 53(28), 7411-7414. [Link]

-

Concellón, J. M., & Concellón, C. (2015). Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to d3-amino acids. Organic & biomolecular chemistry, 13(31), 8439-8445. [Link]

-

Zefirov, N. S., & Averina, E. B. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 41(10), 1411-1436. [Link]

-

Goswami, A., & Zhang, X. P. (2018). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Chem, 4(6), 1330-1343. [Link]

-

Goswami, A., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

-

Goswami, A., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

-

Faler, C. A., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Organic letters, 8(5), 887-890. [Link]

-

Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. [Link]

-

Hu, J., et al. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts, 21(02), 212. [Link]

-

Schwalen, C. J., et al. (2019). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie International Edition, 58(41), 14610-14614. [Link]

-

Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical reviews, 107(11), 4493-4537. [Link]

-

Aryal, S. (2022). Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. [Link]

-

Peterson, E. A., & Deiters, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]

-

Lilla, S., et al. (2021). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS chemical biology, 16(11), 2216-2226. [Link]

-

Ilardi, E. A., & Cergol, K. M. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3651. [Link]

-

Moody, C. J., & Taylor, R. J. (1989). Synthesis of Cyclopropane α-Amino Acids. Tetrahedron Letters, 30(29), 3815-3818. [Link]

-

Taylor, M. J., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 398. [Link]

-

Blanchard, N., et al. (2004). Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration. Current drug metabolism, 5(2), 147-156. [Link]

-

Organic chemistry. In Wikipedia. [Link]

-

Drug potency and efficacy reflected in IC 50 curves. The shape of the... [Link]

-

Amino acid groups by biophysical properties. [Link]

Sources

- 1. Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 6. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 8. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid

Abstract

3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a constrained β-amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the cyclopropyl moiety imparts conformational rigidity, which can enhance metabolic stability and binding affinity when integrated into peptidomimetics and other bioactive molecules[1][2]. The stereochemical configuration at the C3 position is a critical determinant of biological activity, making the stereoselective synthesis and rigorous analytical characterization of its enantiomers paramount. This guide provides an in-depth examination of the stereochemical aspects of this molecule, detailing authoritative strategies for asymmetric synthesis, and robust protocols for stereochemical assignment and purity assessment, tailored for researchers and drug development professionals.

Introduction: The Significance of Stereoisomerism

The molecule this compound possesses a single stereocenter at the C3 carbon, the point of attachment for the amino and cyclopropyl groups. This gives rise to a pair of enantiomers: (R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid and (S)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid.

In drug development, enantiomers of a chiral molecule often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, access to enantiomerically pure forms of this building block is not merely an academic exercise but a regulatory and clinical necessity[1]. This guide focuses on the methods to control, synthesize, and verify the absolute stereochemistry of this valuable synthetic intermediate.

Figure 1: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.

Asymmetric Synthesis: Strategies for Stereocontrol

The synthesis of enantiopure β-amino acids is a well-established field, with several strategies adaptable to the target molecule. The choice of synthetic route is often a balance between scalability, cost, and the desired stereochemical outcome.

Catalytic Asymmetric Cyclopropanation

One powerful approach involves the asymmetric cyclopropanation of an appropriate alkene precursor using a chiral catalyst. A notable method utilizes a chiral (Salen)Ru(II) complex to catalyze the reaction, inducing high levels of enantioselectivity.[3][4]

Causality of Stereocontrol: The effectiveness of this method stems from the formation of a chiral ruthenium-carbene intermediate. The chiral Salen ligand creates a sterically defined environment around the metal center. The incoming alkene substrate can only approach the carbene from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer of the cyclopropane ring. This high degree of organization in the transition state is the source of the excellent enantioselectivity.

Figure 2: Generalized workflow for asymmetric cyclopropanation to synthesize chiral cyclopropyl β-amino acid precursors.

Aza-Michael Addition to Electrophilic Cyclopropanes

Another robust strategy involves the conjugate (aza-Michael) addition of an amine to a highly electrophilic cyclopropylidene acetate. This method can proceed with complete diastereocontrol, affording the trans-substituted product. When a chiral amine is used as the nucleophile, the reaction can be rendered highly enantioselective.[1]

Protocol: Telescopic Aza-Michael Reaction This protocol is adapted from methodologies described for the synthesis of trans-β-cyclopropyl-modified β-alanines (β-CMAs).[1]

-

Generation of Electrophile: To a solution of a 1-sulfonylcyclopropanol surrogate in a suitable aprotic solvent (e.g., CH₂Cl₂), add a stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the highly electrophilic cyclopropylidene acetate intermediate by thin-layer chromatography (TLC).

-

Aza-Michael Addition: Once the formation of the intermediate is complete, cool the reaction mixture to -20 °C. Add a solution of a chiral amine nucleophile (e.g., (R)-α-methylbenzylamine) dropwise.

-

Workup and Purification: Stir the reaction for several hours at -20 °C. Quench the reaction with saturated aqueous NH₄Cl, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

-

Stereochemical Analysis: Purify the resulting product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and subsequent removal of the chiral auxiliary followed by Boc-protection yields the target enantiopure acid. The enantiomeric excess should be confirmed by chiral HPLC analysis.

Analytical Characterization and Separation

Rigorous analytical chemistry is essential to confirm the absolute configuration and enantiomeric purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Principle of Separation: CSPs are typically composed of a chiral selector (e.g., a polysaccharide derivative, cyclodextrin, or macrocyclic antibiotic) bonded to a silica support.[5][6] The enantiomers form transient, diastereomeric complexes with the chiral selector. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Sample Preparation: Accurately weigh and dissolve a small amount of the final product (or a methyl ester derivative for better chromatography) in the mobile phase to a concentration of ~1 mg/mL.

-

Instrumentation: Utilize an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is common for normal-phase separations.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the Boc-protected compound absorbs (e.g., 210-220 nm).

-

-

Data Analysis: Inject a small volume (5-10 µL) of the sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Retention Time (t_R) | 8.5 min | 10.2 min |

| Peak Area | 1,500,000 | 25,000 |

| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |

| Table 1: Representative data from a chiral HPLC analysis demonstrating high enantiomeric purity. (Values are illustrative). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is invaluable for confirming the overall structure and diastereomeric purity when applicable. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.

Single-Crystal X-ray Crystallography

X-ray crystallography is the only technique that can unambiguously determine the absolute stereochemistry of a molecule.[7][8] This method provides a definitive three-dimensional structure of the molecule in its crystalline state.

Self-Validating System: The process is self-validating as the quality of the final crystallographic model is judged by statistical parameters (e.g., R-factor) that measure how well the model reproduces the experimental diffraction data. A high-quality structure provides incontrovertible proof of the connectivity and stereochemistry.[8]

Figure 3: Workflow for the determination of absolute configuration using single-crystal X-ray crystallography.

Conclusion

The stereochemistry of this compound is a critical design element for its application in modern drug discovery. Control over the C3 stereocenter is achievable through established and innovative asymmetric synthesis methodologies, such as catalytic cyclopropanation and conjugate additions. The successful synthesis of an enantiopure compound must be supported by a robust analytical framework. Chiral HPLC provides the quantitative measure of enantiomeric purity, while single-crystal X-ray crystallography offers the ultimate confirmation of absolute configuration. By integrating these expert-driven synthetic and analytical strategies, researchers can confidently advance these valuable building blocks in the development of next-generation therapeutics.

References

-

Miller, J. A., & Gellman, S. H. (2003). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. PubMed. Available at: [Link]

-

Miller, J. A., & Gellman, S. H. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Northwestern Scholars. Available at: [Link]

-

Gervais, C., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]

-

Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [Link]

-

Hu, J., et al. (2024). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Organic Chemistry Frontiers. Available at: [Link]

-

Wipf, P., & Stephenson, C. R. J. (2005). Three-component synthesis of alpha,beta-cyclopropyl-gamma-amino acids. PubMed - NIH. Available at: [Link]

-

Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. Available at: [Link]

-

Forró, E., & Fülöp, F. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH. Available at: [Link]

-

Gübitz, G., & Schmid, M. G. (2008). Chiral separation of amino acids and derivatives by CE. ResearchGate. Available at: [Link]

-

Hickey, J. L., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters - ACS Publications. Available at: [Link]

-

Burkhard, J. A., et al. (2010). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]

-

Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. Available at: [Link]

-

Bailey, J. L. (2004). X Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]

-

Armstrong, D. W., et al. (2004). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Al-Majed, A. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of Boc-Protected Cyclopropyl Amino Acids

Executive Summary